1-Azaspiro[4.5]decan-4-one, hydrochloride
Description
Contextualization of Spirocyclic Scaffolds in Contemporary Chemical Research
Spirocyclic scaffolds, characterized by two rings connected by a single common atom, provide a rigid framework that can project functional groups in distinct spatial orientations. This inherent three-dimensionality is a significant advantage over flat, aromatic systems, as it can lead to more specific and potent interactions with biological targets. The increased fraction of sp3-hybridized carbon atoms in spirocycles generally correlates with improved physicochemical properties, such as higher solubility and better metabolic stability, which are crucial for the development of viable drug candidates.
The Foundational Role of Nitrogen-Containing Heterocycles in Advanced Organic Synthesis
Nitrogen-containing heterocycles are ubiquitous in nature and form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov Their prevalence stems from the unique properties imparted by the nitrogen atom, including its ability to form hydrogen bonds and act as a basic center, which are critical for molecular recognition and catalytic processes. mdpi.com The versatility of these heterocycles makes them indispensable building blocks in the synthesis of complex organic molecules. mdpi.com
Overview of 1-Azaspiro[4.5]decan-4-one, Hydrochloride within Azaspirocyclic Systems Research
This compound is a member of the azaspirodecane family, which has been identified as a valuable scaffold in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for a variety of synthetic applications. While extensive research focusing solely on this specific molecule is not widely published, its availability from commercial sources suggests its role as a key intermediate in the synthesis of more complex molecules. The 1-azaspiro[4.5]decane framework has been explored in the development of compounds with a range of biological activities, including analgesic and antiviral properties. nih.govgoogle.com For instance, derivatives of the related 1-thia-4-azaspiro[4.5]decane scaffold have shown potential as inhibitors of human coronavirus replication. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 89732-51-4 | Sigma-Aldrich |
| Molecular Weight | 189.68 g/mol | Sigma-Aldrich |
| Melting Point | 157-158 °C | Sigma-Aldrich |
| IUPAC Name | 1-azaspiro[4.5]decan-4-one;hydrochloride | Sigma-Aldrich |
| InChI Key | FKDFTWZJVXTCCZ-UHFFFAOYSA-N | Sigma-Aldrich |
Emerging Research Areas and Unaddressed Challenges in Azaspiro[4.5]decan-4-one Chemistry
The future of research involving this compound likely lies in its application as a versatile building block for creating libraries of novel spirocyclic compounds. A significant area of interest is the development of new synthetic methodologies that allow for the stereocontrolled functionalization of the azaspirodecane core. The synthesis of enantiomerically pure spirocycles remains a considerable challenge due to the difficulty in controlling the stereochemistry at the spirocyclic center.
Emerging applications for this class of compounds are expected in the fields of oncology and infectious diseases. Research on related 1-thia-4-azaspiro[4.5]decane derivatives has demonstrated their potential as anticancer and antiviral agents, suggesting that the 1-azaspiro[4.5]decan-4-one scaffold could be a valuable starting point for the development of new therapeutics in these areas. researchgate.netnih.gov Further exploration into the derivatization of the ketone and amine functionalities of 1-Azaspiro[4.5]decan-4-one could lead to the discovery of compounds with novel biological activities. A key challenge will be to develop efficient and scalable synthetic routes to these derivatives to enable thorough structure-activity relationship studies.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
89732-51-4 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-azaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-4-7-10-9(8)5-2-1-3-6-9;/h10H,1-7H2;1H |
InChI Key |
FKDFTWZJVXTCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)CCN2.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1-Azaspiro[4.5]decan-4-one Core Structure
The synthesis of the 1-azaspiro[4.5]decane framework, a key structural motif found in various biologically active compounds, is a topic of significant interest in organic synthesis. researchgate.net The construction of the sterically congested nitrogen-containing quaternary spirocenter presents a considerable challenge, often requiring multi-step sequences. researchgate.net
Classic Cyclization Reactions for Spiro Framework Assembly
Classic cyclization reactions remain a cornerstone for the assembly of spiro frameworks. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single, efficient step.
The Mannich reaction is a powerful tool for creating carbon-carbon bonds and is particularly useful for synthesizing β-aminocarbonyl compounds. organicchemistrytutor.com This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. youtube.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for an enol or enolate nucleophile derived from the ketone component. organicchemistrytutor.comyoutube.com
In the context of azaspirodecane synthesis, a Mannich reaction can initiate a cyclization cascade. For instance, the reaction of a cyclohexanone (B45756) derivative, an amine, and an aldehyde can lead to the formation of a β-aminocarbonyl intermediate that subsequently cyclizes to form the spirocyclic system. organicchemistrytutor.com A related reaction, the nitro-Mannich (or aza-Henry) reaction, involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This product is synthetically versatile and can be a precursor to the target azaspirodecane structure. wikipedia.org The synthesis of N-Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones has been reported as an efficient protocol with high yields and short reaction times. nih.gov
Table 1: Key Features of Mannich Reaction in Spirocycle Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Three-component condensation | organicchemistrytutor.com |
| Reactants | Ketone (e.g., cyclohexanone derivative), Aldehyde (e.g., formaldehyde), Amine (primary or secondary) | youtube.com |
| Key Intermediate | Iminium cation | organicchemistrytutor.comyoutube.com |
| Bond Formation | Forms a new carbon-carbon and a new carbon-nitrogen bond | organicchemistrytutor.com |
| Application | Synthesis of β-aminocarbonyl compounds, precursors to azaspirocycles | organicchemistrytutor.comnih.gov |
Palladium-catalyzed reactions are powerful for constructing complex molecular architectures, including spirocycles. rsc.org These methods often exhibit high chemo-, enantio-, and diastereoselectivity and allow for the rapid assembly of polycyclic scaffolds through cascade sequences. rsc.org
A notable example is the transformation of anilines into 1-azaspiro[4.5]decanes via oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. researchgate.net This reaction demonstrates broad substrate compatibility and provides a direct route to the desired spirocyclic core. researchgate.net The ability of palladium catalysts to facilitate both carbon-carbon and carbon-heteroatom bond formations in a single operation makes this approach highly step-economical. rsc.org Another relevant palladium-catalyzed method is the decarboxylative 1,4-addition of benzofuran-based azadienes with allyl phenyl carbonates, which yields complex products through C-C bond formation. rsc.org
Iodine-promoted cyclization, specifically iodoaminocyclization, offers a direct method for synthesizing 1-azaspiro[4.5]decanes. This reaction involves the 5-endo iodine-promoted ring closure of 4-allyl-4-(alkylamino)cyclohexanone derivatives. researchgate.net The process yields the corresponding 1-azaspiro[4.5]decanes in good yields. researchgate.net This electrophilic cyclization is initiated by the reaction of iodine with the alkene, followed by the intramolecular nucleophilic attack of the amine nitrogen onto the resulting iodonium (B1229267) ion intermediate. The reaction provides a facile route to functionalized spirocycles that can be further elaborated. researchgate.netjst.go.jp
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, adhering to principles of atom economy and simplicity. clockss.orgnih.gov These reactions are particularly valuable for generating molecular diversity in drug discovery. clockss.org
The synthesis of spiro-thiazolidinone derivatives, which share a spirocyclic core related to 1-azaspiro[4.5]decan-4-one, is often achieved through MCRs. For example, a three-component reaction involving a ketone, an amine, and thioglycolic acid can yield spiro-thiazolidinones. rsc.orgresearchgate.net A specific one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones has been developed from the reaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid, producing excellent yields. nih.gov Another approach involves the reaction of primary amines, carbon disulfide, and a ketone in the presence of a base to form spirothiazolidine-2-thiones. clockss.org These MCRs often proceed under mild conditions and offer operational simplicity, making them attractive for library synthesis. clockss.orgrsc.org
Table 2: Example of a One-Pot Spiro-Thiazolidinone Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Isatin | Amine | Mercaptoacetic Acid | Cetyltrimethylammonium bromide, Ultrasound, Water | Spiro[indole-thiazolidinone] | rsc.org |
| 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one | Thioglycolic acid | N/A | Thioglycolic acid (catalyst) | 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-one | nih.gov |
Modern Nucleophilic Additions and 1,4-Additions in Azaspirocycle Formation
Modern synthetic methods increasingly rely on sophisticated nucleophilic addition reactions to construct complex cyclic systems. These reactions offer precise control over regiochemistry and stereochemistry.
Nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile adds to the electrophilic carbon of a carbonyl group, converting the sp²-hybridized carbon to an sp³-hybridized one. libretexts.orgyoutube.com In the context of azaspirocycle synthesis, intramolecular nucleophilic additions are particularly powerful. For instance, a suitably functionalized cyclohexane (B81311) derivative containing both a ketimine and a nucleophilic moiety can undergo intramolecular cyclization to form the spirocyclic core. researchgate.netresearchgate.net The regioselectivity of the attack (i.e., N-attack vs. C-attack) can be controlled to produce different heterocyclic systems. researchgate.net
Conjugate addition, or 1,4-addition, is another key strategy. In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. When applied to a conjugated diene system, electrophilic addition can result in both 1,2- and 1,4-adducts. chemistrysteps.comlibretexts.org The reaction is initiated by protonation of a double bond to form a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by a nucleophile at either end of the allylic system leads to the 1,2- or 1,4-product. masterorganicchemistry.com The formation of the thermodynamically more stable 1,4-adduct is often favored at higher temperatures. masterorganicchemistry.com This principle can be harnessed in the design of precursors that, upon a 1,4-addition and subsequent transformations, yield the 1-azaspiro[4.5]decan-4-one skeleton.
Catalytic and Solvent System Optimization for Enhanced Synthetic Efficiency
The efficient synthesis of the azaspiro[4.5]decane core and its derivatives is critically dependent on the optimization of catalytic and solvent systems. Researchers have moved beyond classical methods to employ advanced techniques that improve yield, reduce reaction times, and enhance scalability.
One-pot reactions represent a significant leap in synthetic efficiency. For instance, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones have been synthesized in a one-pot procedure through the interaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid, which also serves as the catalyst. nih.gov This method provides excellent yields ranging from 67–79%. nih.gov Similarly, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related and useful intermediate, has been optimized by selecting acetic acid as a catalyst in a specific water ratio (HAc/H2O=5:1), which increased the yield to 80% and dramatically reduced the reaction time from 15 hours to just 11 minutes. researchgate.net
Acid catalysis is a cornerstone of many spirocycle syntheses. Three-component condensation reactions utilizing concentrated sulfuric acid are effective for producing 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.netresearchgate.net The choice of aromatic precursor is crucial, as using 2,6-dimethylphenol (B121312) instead of phenol (B47542) or anisole (B1667542) prevents the formation of tarry mixtures by suppressing side reactions and ortho attacks. researchgate.net
Modern techniques such as microwave-assisted synthesis have also been applied to create fused heterocyclic systems, significantly accelerating reaction times and often improving yields in processes like ring-closure carbonylations. researchgate.net Furthermore, enzymatic catalysis offers a frontier for green and highly selective synthesis. Engineered protoglobin-based enzymes have been developed as carbene transferases for the stereodivergent cyclopropanation of unsaturated N-heterocycles, yielding azaspiro-alkanes on a gram scale with excellent selectivity and without the need for organic co-solvents. chemrxiv.org
| Catalytic System | Reaction Type | Key Advantages | Reference |
| Thioglycolic Acid | One-Pot Cyclization | Self-catalyzed, excellent yields (67-79%) | nih.gov |
| Acetic Acid | Selective Deketalization | Increased yield (to 80%), reduced reaction time (to 11 min) | researchgate.net |
| Sulfuric Acid | Three-Component Condensation | Enables use of diverse nitriles and phenols | researchgate.netresearchgate.net |
| Copper Catalyst | Metal-Catalyzed Oxidative Cyclization | Key step in forming 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | researchgate.net |
| Microwave Irradiation | Ring-Closure Carbonylation | Accelerated reaction rates for fused heterocycles | researchgate.net |
| Engineered Enzymes | Stereodivergent Cyclopropanation | High stereoselectivity, green chemistry (no organic co-solvent) | chemrxiv.org |
Derivatization Strategies for 1-Azaspiro[4.5]decan-4-one and Analogues
The versatility of the azaspiro[4.5]decane scaffold lies in its potential for extensive derivatization, allowing for the fine-tuning of its chemical and biological properties.
Targeted Functionalization of Carbonyl and Nitrogen Moieties within the Spiro System
The carbonyl and nitrogen centers are primary sites for chemical modification. The nitrogen atom, being a nucleophile, readily reacts with various electrophiles. For example, a series of 1-azaspiro[4.5]decan-10-yl amides were prepared through a novel cyclization route, demonstrating functionalization at the nitrogen to produce potent and selective mu-receptor ligands. nih.gov In another instance, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones involves the formation of an amide group at the C-4 nitrogen, which was found to be crucial for anti-coronavirus activity. nih.gov
The carbonyl group offers another handle for derivatization. It can be completely removed via reduction, as shown in a patented synthesis where 8-(cyclohexylmethyl)-8-dimethylamino-3-azaspiro[4.5]decan-4-one was reduced with lithium aluminium hydride to yield the corresponding (8-Cyclohexylmethyl-2-azaspiro[4.5]dec-8-yl)dimethylamine. googleapis.com More complex transformations involve the carbonyl group as a reactive partner in cyclization reactions. For example, the synthesis of fused thiazolopyrimidine ring systems utilizes the thione group, an analogue of the carbonyl, as a key reactive site. nih.gov
Strategic Introduction of Diverse Substituents on the Azaspiro[4.5]decane Scaffold
The introduction of a wide array of substituents onto the azaspiro[4.5]decane framework is a key strategy for developing compounds with specific functions, from therapeutic agents to molecular probes. Three-component condensation reactions are particularly powerful, allowing for the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones by combining 2,6-dimethylphenol, isobutyraldehyde, and various nitriles (RCN), where 'R' can be groups like methyl, phenyl, or pyridin-2-yl. researchgate.netresearchgate.net
This strategic derivatization is often guided by a target application. For positron emission tomography (PET) imaging, azaspiro[4.5]decane analogues have been functionalized with fluoroethoxybenzyl groups to create selective σ1 receptor radioligands. nih.govnih.gov In the development of antiviral agents, a library of 1-thia-4-azaspiro[4.5]decan-3-ones was synthesized with various substitutions at the C-2 and C-8 positions. nih.gov Structure-activity relationship (SAR) studies revealed that a methyl substituent at the C-2 position was essential for inhibitory activity against human coronavirus 229E. nih.gov Similarly, in the search for mitochondrial permeability transition pore (mPTP) inhibitors, a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives were synthesized with different moieties at the 3-position and the lactam nitrogen to explore SAR. nih.gov
| Substituent/Modification | Position | Synthetic Method | Purpose/Activity | Reference |
| Amide Groups | N1/N10 | Amide Coupling | Opioid Receptor Ligands | nih.gov |
| Cyclohexylmethyl | C8 | Reductive Amination | General Derivatization | googleapis.com |
| Fluoroethoxybenzyl | N8 | Nucleophilic Substitution | PET Imaging Ligand (σ1 receptor) | nih.govnih.gov |
| Methyl | C2 | Multi-step Synthesis | Essential for Anti-Coronavirus Activity | nih.gov |
| Phenyl, Pyridinyl, etc. | C1 | Three-Component Condensation | Diverse Library Synthesis | researchgate.netresearchgate.net |
| Varied Alkyl/Aryl | C3/N1 | Multi-step Synthesis | mPTP Inhibition | nih.gov |
Synthesis of Bioactive Fused Heterocyclic Ring Systems Incorporating the Azaspirodecane Motif
Fusing additional heterocyclic rings to the azaspirodecane core can dramatically alter its properties and lead to novel bioactive compounds. The synthesis of such systems often involves multi-step sequences where the azaspirocycle acts as a pre-formed building block. A notable example is the derivatization of 1-thia-4-azaspiro[4.5]decane analogues into more complex fused systems. nih.gov These spiro compounds have been used as precursors to generate fused thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) ring systems, which have shown promising anticancer activity. nih.gov
The general principles for synthesizing fused heterocycles, such as quinolines and indoles, often involve intramolecular cyclizations or condensation reactions. uomustansiriyah.edu.iq These established strategies can be adapted to the azaspirodecane framework. For example, microwave-assisted ring closure has been effectively used for the synthesis of fused 1,3,5-triazines from azahetarylguanidines, a technique applicable to complex scaffolds. researchgate.net The development of tandem reactions, like the Prins/pinacol cascade for creating oxaspiro[4.5]decan-1-ones, provides a pathway to densely functionalized spirocyclic systems that can serve as intermediates for further elaboration into fused ring structures. rsc.org
Glycosylation Reactions for Novel Thioglycoside Derivatives
Glycosylation represents a sophisticated derivatization strategy to enhance the pharmacological profile of heterocyclic compounds. In the context of azaspirodecane analogues, this has been successfully applied to create novel thioglycosides with potential therapeutic applications. nih.gov Specifically, thioglycoside derivatives of (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized via glycosylation reactions. nih.gov This was achieved by reacting the spiro-fused heterocycles with acetylated glycosyl bromides, leading to the formation of N-thioglycosides. nih.gov These resulting complex molecules were then evaluated for their anticancer activity against several human cancer cell lines. nih.gov
Elucidation of Advanced Reaction Mechanisms and Control of Stereochemistry
A deep understanding of reaction mechanisms and stereochemistry is paramount for the rational design and synthesis of complex molecules like 1-azaspiro[4.5]decan-4-one derivatives. The formation of the spirocyclic core often involves intermediates that dictate the final product structure and stereochemical outcome.
In the one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones, the proposed mechanism involves the initial formation of a tertiary carbocation from the corresponding hydrazone, followed by nucleophilic attack of thioglycolic acid. nih.gov A subsequent intramolecular nucleophilic attack by a nitrogen atom onto a carbonyl group, with the elimination of water, yields the final spiro-thiazolidinone product. nih.gov
Controlling stereochemistry is a significant challenge due to the creation of a sterically congested quaternary spirocenter. When a reaction proceeds through an achiral intermediate, a racemic mixture of enantiomers is typically formed. lumenlearning.com However, methods for enantioselective synthesis have been developed. An iodine-promoted 5-endo ring closure (iodoaminocyclization) of 4-allyl-4-(alkylamino)cyclohexanone derivatives provides a method for creating enantiopure 1-azaspiro[4.5]decanes. researchgate.net This highlights how the choice of reaction can direct the stereochemical outcome. Furthermore, the conformation of the final product is critical for its biological activity. X-ray crystal structure analysis of a 1-azaspiro[4.5]decan-10-yl amide confirmed that the spirocyclic amine does not distort the chair conformation of the cyclohexane ring, a key structural feature for its receptor binding profile. nih.gov
The frontier of stereochemical control lies in biocatalysis. Engineered enzymes have been used for the stereodivergent synthesis of azaspirocycles, where different enzyme variants can selectively produce different stereoisomers from the same starting material. chemrxiv.org This enzymatic approach offers unparalleled control over the formation of specific diastereomers and enantiomers. chemrxiv.org
Mechanistic Investigations of Complex Spirocyclization Pathways
The formation of the 1-azaspiro[4.5]decane core typically involves an intramolecular cyclization event, where a suitably functionalized acyclic precursor undergoes ring closure. The mechanism of this key spirocyclization step is critical for controlling reaction outcomes and designing efficient synthetic routes.
One plausible and widely recognized pathway for the formation of 1-azaspiro[4.5]decan-4-one involves the intramolecular cyclization of a precursor containing both an amine and a latent or present carbonyl functionality on a cyclohexane ring. A common strategy employs the cyclization of an N-substituted amino acid derivative where the side chain is attached to a cyclohexanone moiety.
The reaction is often initiated by the activation of a carboxylic acid derivative of the nitrogen-containing side chain. Under basic conditions, the nitrogen atom can act as a nucleophile, attacking an electrophilic center to form the five-membered heterocyclic ring. For instance, the cyclization of γ-amino-β-oxo esters to form tetramic acids proceeds via the formation of an anion by proton abstraction from the nitrogen atom, which then initiates the intramolecular cyclization. A similar mechanistic principle can be applied to the formation of the 1-azaspiro[4.5]decan-4-one ring system.
A representative mechanistic pathway can be envisioned starting from a precursor such as an N-protected 4-aminocyclohexanone (B1277472) derivative with a side chain amenable to cyclization. The key steps would likely involve:
Deprotonation of the Amine: In the presence of a base, the secondary amine can be deprotonated to generate a more nucleophilic amide or amino anion.
Intramolecular Nucleophilic Attack: The nucleophilic nitrogen then attacks an electrophilic carbon atom within the same molecule. In the context of forming a lactam ring, this would be the carbonyl group of an ester or a carboxylic acid that is part of the side chain.
Ring Closure and Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
Leaving Group Elimination: Subsequent collapse of the tetrahedral intermediate and elimination of a leaving group (e.g., an alkoxide from an ester) results in the formation of the stable five-membered lactam ring, thus completing the spirocyclic framework.
The reaction conditions, including the choice of solvent, base, and temperature, play a crucial role in the efficiency and selectivity of the cyclization. Theoretical studies, such as those employing Density Functional Theory (DFT), have been utilized to model the transition states and intermediates of similar cyclization reactions, providing valuable insights into the reaction mechanism and energy barriers.
Stereoselective Synthesis and Enantiopurification of Azaspiro[4.5]decanes
The spiro carbon atom in 1-azaspiro[4.5]decan-4-one is a quaternary stereocenter, and the control of its absolute configuration is a significant challenge in asymmetric synthesis. The development of stereoselective methods to access enantiomerically pure azaspiro[4.5]decanes is of paramount importance for their application in pharmacology, where the biological activity of enantiomers can differ significantly. nih.gov
Several strategies have been employed for the stereoselective synthesis of related azaspirocyclic compounds, which can be adapted for the synthesis of enantiopure 1-azaspiro[4.5]decan-4-one. These methods can be broadly categorized into:
Chiral Auxiliary-Mediated Synthesis: This approach involves the use of a chiral auxiliary, a readily available enantiopure molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. mdpi.com For instance, a chiral amine can be used to form a chiral imine intermediate, which then undergoes a diastereoselective cyclization. The auxiliary is subsequently removed to afford the enantiomerically enriched spirocycle. The use of chiral N-alkoxyamides has been shown to control both reactivity and stereoselectivity in aza-spirocyclization reactions. chromatographyonline.com
Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can promote the enantioselective formation of the spirocyclic ring system. youtube.com For example, proline-catalyzed intramolecular aldol (B89426) reactions have been successfully used to construct chiral spirocyclic frameworks. youtube.com
Chiral Pool Synthesis: This strategy utilizes a readily available enantiopure starting material from nature, such as an amino acid or a carbohydrate, which already contains the desired stereochemical information.
Enantiopurification of Racemic Mixtures
When a stereoselective synthesis is not employed, the resulting racemic mixture of 1-azaspiro[4.5]decan-4-one can be separated into its individual enantiomers through a process known as chiral resolution. phenomenex.blog Common methods for enantiopurification include:
Formation and Separation of Diastereomeric Salts: The racemic amine can be reacted with a chiral acid to form a pair of diastereomeric salts. phenomenex.blog These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. phenomenex.blog The separated diastereomeric salts can then be treated with a base to liberate the individual enantiomers of the amine.
Chiral Chromatography: This is a powerful technique for the separation of enantiomers. phenomenex.blog It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed for both analytical and preparative scale chiral separations. chromatographyonline.commdpi.com The choice of the CSP and the mobile phase is critical for achieving successful resolution. chromatographyonline.com
| Enantiopurification Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. phenomenex.blog | Scalable, well-established technique. | Success is not guaranteed and depends on the crystallization properties of the salts. phenomenex.blog |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | Widely applicable, high resolution achievable. | Can be costly for large-scale separations, requires method development. |
| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. mdpi.comchromatographyonline.com | Faster separations, reduced organic solvent consumption compared to HPLC. chromatographyonline.com | Requires specialized equipment. |
Reactivity Profiles of the Carbonyl and Amine Functions within the Azaspirocyclic Framework
The chemical reactivity of 1-azaspiro[4.5]decan-4-one, hydrochloride is dictated by the presence of the ketone and the secondary amine (as its hydrochloride salt). The spirocyclic framework can also influence the accessibility and reactivity of these functional groups.
Reactivity of the Carbonyl Group
The carbonyl group at the 4-position of the cyclohexane ring behaves as a typical ketone. It is an electrophilic center and is susceptible to nucleophilic attack. Key reactions involving the carbonyl group include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-azaspiro[4.5]decan-4-ol, using various reducing agents. chemistrysteps.com Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. The reduction of the ketone introduces a new stereocenter at the C4 position, and the stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group.
Reductive Amination: The ketone can undergo reductive amination to introduce a new substituent at the 4-position. This reaction typically involves the formation of an imine or enamine intermediate by reaction with a primary or secondary amine, followed by reduction in situ.
Wittig Reaction and Related Olefinations: The carbonyl group can be converted to a methylene (B1212753) group (=CH₂) or other substituted alkenes via the Wittig reaction or related olefination methodologies, such as the Horner-Wadsworth-Emmons reaction.
Reactivity of the Amine Function
The secondary amine in the pyrrolidine (B122466) ring is a nucleophilic and basic center. In the hydrochloride salt form, the amine is protonated, which significantly reduces its nucleophilicity. To carry out reactions at the nitrogen atom, it is typically necessary to first neutralize the salt with a base to liberate the free amine. Common reactions of the amine functionality include:
N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents to introduce a substituent on the nitrogen atom. mdpi.com This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.
N-Acylation: The amine can be acylated with acyl chlorides or acid anhydrides to form the corresponding amide. This is a common transformation to introduce various functional groups and to modify the properties of the molecule.
Formation of Ureas and Carbamates: Reaction of the amine with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. These functional groups are often found in biologically active molecules.
| Functional Group | Reaction Type | Reagents/Conditions | Product |
| Carbonyl (Ketone) | Reduction | NaBH₄ or LiAlH₄ chemistrysteps.comyoutube.com | Secondary Alcohol |
| Carbonyl (Ketone) | Reductive Amination | Amine, reducing agent | Substituted Amine |
| Amine (as free base) | N-Alkylation | Alkyl halide, base mdpi.com | Tertiary Amine |
| Amine (as free base) | N-Acylation | Acyl chloride or anhydride | Amide |
Structure Activity Relationship Sar and Rational Scaffold Design Principles
Fundamental Principles of Structure-Activity Relationship in Azaspirocyclic Compounds
Azaspirocyclic scaffolds are privileged structures in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.netnih.gov The well-defined spatial arrangement of substituents on the spirocyclic framework is often beneficial for precise interactions with receptor binding pockets. researchgate.net
Systematic structural modifications of the azaspiro[4.5]decane core allow researchers to probe the structural requirements for a desired biological effect and to fine-tune the pharmacological profile of a compound series. Even minor chemical alterations can lead to significant changes in potency, selectivity, and functional activity (e.g., agonist versus antagonist).
Research into derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold for sigma-1 (σ₁) receptors provides a clear example of this principle. A series of ligands were synthesized to explore how modifications affect binding affinity and selectivity over the sigma-2 (σ₂) receptor. nih.gov The study revealed that all synthesized ligands exhibited high affinity for σ₁ receptors, with Ki values in the nanomolar range. nih.gov However, selectivity varied significantly based on the specific structural features. For instance, compound 8 in the study, which possessed a specific substitution pattern, demonstrated the highest selectivity for the σ₁ receptor over the σ₂ receptor among the tested analogues. nih.gov This highlights how targeted modifications can be used to optimize a molecule for a specific biological target.
Another study on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists found that systematic modifications of a lead compound resulted in analogues with a preferential affinity for M1 receptors over M2 receptors. nih.gov Introducing an ethyl group, a methylene (B1212753) group, or a 3-oxime, for example, conferred this desired selectivity and potent antiamnesic activity. nih.gov
The following table illustrates the impact of structural modifications on the binding affinity of selected 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.
Table 1: Effect of Structural Modifications on Sigma Receptor Binding Affinity Data sourced from Bioorganic & Medicinal Chemistry, 2020. nih.gov
| Compound | Structural Modification | Ki (σ₁) (nM) | Ki (σ₂) (nM) | Selectivity (Ki σ₂ / Ki σ₁) |
|---|---|---|---|---|
| Compound 1 | N-benzyl-2-(spiro[isobenzofuran-1(3H),4'-piperidin]-1'-yl)acetamide | 0.47 | 14.4 | 31 |
| Compound 2 | N-(4-fluorobenzyl)-2-(spiro[isobenzofuran-1(3H),4'-piperidin]-1'-yl)acetamide | 0.61 | 12.7 | 21 |
| Compound 8 | 2-(1',3'-dihydrospiro[cyclopenta[c]furan-5,4'-piperidine]-1'-yl)-N-(4-fluorobenzyl)acetamide | 1.5 | 66.9 | 44 |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For azaspiro[4.5]decan-4-one derivatives, key pharmacophoric features often include:
The Spirocyclic Core: This rigid scaffold acts as a three-dimensional framework, positioning the other functional groups in a specific orientation for optimal receptor interaction. nih.gov The defined stereochemistry of the spiro center is crucial for enantioselective recognition by chiral biological targets. researchgate.netnih.gov
A Basic Nitrogen Atom: The nitrogen atom within the azaspirocycle is typically basic and is protonated at physiological pH. This positive charge can form a critical salt-bridge or ionic interaction with an acidic amino acid residue (e.g., Aspartate or Glutamate) in the receptor binding site. nih.gov
Hydrogen Bond Acceptors/Donors: The ketone group at the 4-position (C=O) of the scaffold is a prominent hydrogen bond acceptor. Other substituents introduced onto the scaffold can provide additional hydrogen bond donor or acceptor sites, which can anchor the ligand in the binding pocket. nih.gov
Hydrophobic/Aromatic Moieties: Substituents, such as benzyl (B1604629) or phenyl groups attached to the nitrogen or other positions, often occupy hydrophobic pockets within the receptor. nih.gov The size, shape, and electronic properties of these groups are critical for van der Waals and π-π stacking interactions.
In the rational design of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, modeling studies identified a binding site where a salt-bridge connects the piperidine (B6355638) nitrogen to an aspartate residue, and a hydrogen bond links an imidazolidinone NH group to a glutamine residue, anchoring the scaffold in place. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Azaspirodecane Research
QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwalisongo.ac.id These models allow for the prediction of activity for newly designed, yet unsynthesized, compounds. pharmacy180.com
While direct published applications of Hansch and Free-Wilson analyses specifically on 1-Azaspiro[4.5]decan-4-one, hydrochloride are not prominent, these foundational QSAR methods are broadly applicable to such a series.
Hansch Analysis: This method, also known as the extrathermodynamic approach, correlates biological activity with physicochemical parameters of the molecules. uniroma1.ite-bookshelf.de A typical Hansch equation takes the form:
log(1/C) = k₁logP + k₂σ + k₃Es + k₄
Where C is the molar concentration for a given effect, logP represents lipophilicity, σ is the Hammett electronic parameter, and Es is the Taft steric parameter. slideshare.net
For a series of azaspiro[4.5]decan-4-one analogues with different substituents, a Hansch analysis could reveal, for example, that activity increases with lipophilicity to an optimal point, or that electron-withdrawing groups at a certain position enhance potency.
Free-Wilson Analysis: This approach is based on the assumption that the biological activity of a parent molecule is the sum of contributions from its various substituent groups. uniroma1.itslideshare.net The model uses indicator variables (1 if a substituent is present, 0 if it is absent) to calculate the activity contribution of each group at each position. pharmacy180.com It does not require physicochemical constants but needs a large and well-defined set of analogues. e-bookshelf.de A combined "mixed approach" can also be used, incorporating both Free-Wilson indicator variables and Hansch-type physicochemical parameters. pharmacy180.comuniroma1.it
3D-QSAR methods provide a more sophisticated analysis by considering the three-dimensional properties of the molecules. nih.gov These methods are powerful tools for understanding the interaction between a ligand and its receptor in 3D space.
Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The process involves:
Aligning a set of active molecules based on a common structural feature (e.g., the azaspiro[4.5]decane scaffold).
Placing the aligned molecules in a 3D grid and calculating steric and electrostatic (and for CoMSIA, hydrophobic, and H-bond donor/acceptor) interaction fields at each grid point. nih.gov
Using statistical methods like Partial Least Squares (PLS) to correlate the variations in these fields with the variations in biological activity. nih.gov
The results are often visualized as contour maps. nih.gov For example, a map might show green contours in regions where bulky substituents would increase activity and yellow contours where they would decrease it. These maps provide an intuitive, visual guide for designing new molecules with potentially higher potency. nih.gov Such studies are invaluable for optimizing leads within the azaspirodecane class. researchgate.net
Principles of Rational Design for Azaspiro[4.5]decan-4-one Scaffolds
Rational design of new compounds based on the azaspiro[4.5]decan-4-one scaffold is an iterative process that integrates SAR data, pharmacophore models, and QSAR analyses. The primary goal is to optimize interactions with the target protein to enhance potency and selectivity while maintaining favorable physicochemical properties.
The design process typically follows these principles:
Scaffold Hopping and Bioisosteric Replacement: The core azaspiro[4.5]decane structure can be modified. For example, the oxygen in an oxa-azaspirodecane might be replaced with a sulfur (thia-azaspirodecane) or another nitrogen (diaza-azaspirodecane) to probe the effect on activity and properties. nih.govnih.gov
Conformational Constraint: The inherent rigidity of the spirocyclic system is a key design feature used to lock the molecule in a bioactive conformation, which is favorable for binding. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to predict how designed analogues will bind. This allows designers to position functional groups to make specific, favorable contacts (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. nih.gov
QSAR-Guided Optimization: Once a QSAR or 3D-QSAR model is established, it can be used to predict the activity of virtual compounds before committing resources to their synthesis. nih.gov The contour maps from a 3D-QSAR study can directly suggest structural modifications, such as adding a halogen to a phenyl ring to interact with an electropositive region of the receptor, or increasing the size of an alkyl chain to better fill a hydrophobic pocket. nih.gov
For example, the discovery of selective σ₁ receptor ligands based on a spiro scaffold involved synthesizing a series of derivatives and evaluating their binding affinities. nih.gov The data generated from this process (SAR) allows for the development of a pharmacophore hypothesis and could be used to build a QSAR model, which would then guide the design of the next generation of even more potent and selective compounds. nih.gov
Unlocking the Therapeutic Potential of this compound: A Structural and Bioactivity Analysis
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of medicinal chemistry. Within this pursuit, the structural architecture of a molecule plays a pivotal role in its biological activity. One such scaffold that has garnered significant interest is the 1-azaspiro[4.5]decane core. This article focuses on the chemical compound “this compound,” delving into its structure-activity relationship (SAR) and the rational design principles that guide its derivatization for optimized bioactivity.
The 1-azaspiro[4.5]decane framework, characterized by a pyrrolidine (B122466) ring fused to a cyclohexane (B81311) ring at a single carbon atom, presents a unique three-dimensional structure that is of significant interest in drug design. The hydrochloride salt of 1-Azaspiro[4.5]decan-4-one is a formulation that enhances the compound's solubility and stability, making it more amenable for pharmaceutical development.
The spirocyclic nature of 1-azaspiro[4.5]decan-4-one is a critical determinant of its interaction with biological targets. The fusion of the two rings at a spiro-carbon atom imparts a significant degree of conformational rigidity to the molecule. This rigidity can be advantageous in molecular recognition processes as it reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to higher binding affinity. researchgate.net
The cyclohexane ring of the scaffold typically adopts a stable chair conformation. This, in turn, influences the orientation of the pyrrolidine ring and any substituents. An X-ray crystal structure analysis of a related 1-azaspiro[4.5]decan-10-yl amide confirmed that the spirocyclic system does not cause significant distortion of the cyclohexane chair conformation. curiaglobal.com This predictable and stable conformation is a valuable attribute in rational drug design, as it allows for more accurate modeling of the molecule's interaction with its biological target.
The well-defined spatial arrangement of atoms in the 1-azaspiro[4.5]decane scaffold is often beneficial for drug binding. researchgate.net The fixed orientation of the nitrogen atom and the ketone group in 1-azaspiro[4.5]decan-4-one, along with the surrounding carbon framework, creates a specific pharmacophore that can be recognized by various biological macromolecules.
The biological activity of the 1-azaspiro[4.5]decan-4-one scaffold can be finely tuned by the strategic placement of various functional groups. The nitrogen atom of the pyrrolidine ring and the carbonyl group of the ketone are key handles for chemical modification, and substituents on the carbocyclic rings can also profoundly influence bioactivity.
In a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are structurally similar to 1-azaspiro[4.5]decan-4-one, the anti-coronavirus activity was found to be strongly dependent on the substituents at the C-2 and C-8 positions. nih.gov For instance, the introduction of an amide group at the nitrogen (position 4 in the thia-analog) and various substitutions at other positions led to compounds with significant inhibitory effects on human coronavirus 229E replication. nih.gov
Similarly, in a study of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, systematic modifications of the core structure revealed that the introduction of an ethyl group at the 2-position and conversion of the ketone at the 3-position to a methylene group resulted in compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov This highlights the importance of the nature and position of functional groups in determining both potency and selectivity.
The following table summarizes the impact of substitutions on the bioactivity of related azaspiro[4.5]decane scaffolds, providing insights into potential derivatization strategies for 1-azaspiro[4.5]decan-4-one.
| Scaffold | Position of Substitution | Substituent | Observed Bioactivity | Reference |
| 1-Thia-4-azaspiro[4.5]decan-3-one | C-2, C-8 | Methyl, tert-Butyl | Anti-coronavirus activity | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | C-2 | Ethyl | M1 muscarinic agonism | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | C-3 | Methylene | M1 muscarinic agonism | nih.gov |
| 1-Azaspiro[4.5]decan-10-yl amide | Amide Nitrogen | Tertiary vs. Secondary | Potent and selective mu-opioid receptor binding (tertiary) | curiaglobal.com |
These findings suggest that for 1-azaspiro[4.5]decan-4-one, modifications at the nitrogen atom, the carbon atoms adjacent to the ketone, and on the cyclohexane ring are likely to yield derivatives with a wide range of pharmacological activities.
The versatility of the 1-azaspiro[4.5]decan-4-one scaffold extends to its use as a building block for more complex fused and derivatized systems. The inherent chemical reactivity of the ketone and the secondary amine allows for the construction of a diverse array of molecular architectures with potentially novel biological properties.
One common strategy is the fusion of an additional heterocyclic ring to the azaspiro[4.5]decane core. For example, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, where an imidazolidinone ring is fused to the piperidine portion of the spirocycle. nih.gov These compounds were designed as inhibitors of the mitochondrial permeability transition pore (mPTP) and showed promising cytoprotective activity. nih.gov The design of these molecules involved functionalization at the 3-position and at the lactam nitrogen of the newly formed ring. nih.gov
Another approach involves the derivatization of the core scaffold with various pharmacophoric groups. In the development of anticancer agents, 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized with a quinolinylamino moiety attached to the nitrogen atom. nih.gov These compounds were found to be potent dual inhibitors of EGFR and BRAFV600E kinases. nih.gov The following table presents examples of derivatized azaspiro[4.5]decan-4-one systems and their design rationale.
| Derivative Type | Design Rationale | Target/Activity | Reference |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Fusion of an imidazolidinone ring to create novel mPTP inhibitors. | Mitochondrial Permeability Transition Pore (mPTP) Inhibition | nih.gov |
| 4-((Quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one | Introduction of a known kinase-binding moiety (quinoline) to the spirocyclic core. | Dual EGFR/BRAFV600E Kinase Inhibition | nih.gov |
| 1-Azaspiro[4.5]decan-10-yl amides | Acylation of the exocyclic amine to explore opioid receptor interactions. | Mu-opioid Receptor Agonism | curiaglobal.com |
These examples underscore the principle that the 1-azaspiro[4.5]decan-4-one scaffold can serve as a versatile template for the creation of new chemical entities. The combination of its rigid spirocyclic core with strategically placed functional groups and fused ring systems offers a powerful approach to the rational design of next-generation therapeutic agents.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Advanced Molecular Conformation Analysis
The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. Quantum chemical calculations allow for a detailed exploration of the conformational landscape of 1-Azaspiro[4.5]decan-4-one, identifying stable conformations and the energy barriers between them.
Application of Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) are two of the most important methods in quantum chemistry for studying molecular systems. nih.gov Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. rsc.org DFT methods, on the other hand, determine the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. nih.gov
Detailed Analysis of Dihedral Angles and Conformational Energy Landscapes
The conformational flexibility of the 1-Azaspiro[4.5]decan-4-one scaffold is primarily determined by the puckering of the cyclohexane (B81311) and pyrrolidine (B122466) rings and the rotation around single bonds. A key aspect of conformational analysis is the study of dihedral angles, which describe the relative orientation of different parts of the molecule. rsc.org
The potential energy surface of a molecule, often referred to as the conformational energy landscape, maps the energy of the molecule as a function of its geometry, typically by varying key dihedral angles. wiley.comnih.gov For the cyclohexane ring in the 1-Azaspiro[4.5]decan-4-one system, chair and boat conformations are possible. X-ray crystallography of a related azaspiro[4.5]decanyl amide has confirmed that the cyclohexane ring adopts a chair conformation without significant distortion. mdpi.com Computational methods can quantify the energy differences between these conformations. For example, in butane, the anti-conformation is more stable than the gauche conformation due to steric hindrance. nih.gov A similar analysis for the substituents on the spirocyclic rings of 1-Azaspiro[4.5]decan-4-one would reveal the most stable spatial arrangements.
The conformational energy landscape reveals the energetically favored conformations (local and global minima) and the transition states that connect them. ncats.iowiley.com Understanding this landscape is critical, as the bioactive conformation of a molecule when it binds to a receptor may not be its lowest energy conformation in solution. ncats.io
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 1-Azaspiro[4.5]decan-4-one, might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities for Azaspiro[4.5]decan-4-one Derivatives
Derivatives of the azaspiro[4.5]decane scaffold have been investigated for their activity at various receptors, including serotonin (B10506) (5-HT1A) and sigma (σ₁) receptors. nih.govunimore.it Molecular docking studies have been instrumental in rationalizing the structure-activity relationships (SAR) observed for these compounds. rsc.orgnih.gov
For example, in studies of 1,4-dioxa-spiro[4.5]decane derivatives targeting the 5-HT1A receptor, docking simulations have helped to identify key interactions between the ligands and amino acid residues in the receptor's binding pocket. rsc.org These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity, often expressed as a binding energy or a pKi value, can be estimated by scoring functions within the docking software. While these predictions are not always perfectly correlated with experimental values, they are invaluable for comparing different derivatives and prioritizing them for synthesis and biological testing.
Below is a table summarizing molecular docking studies on related azaspiro[4.5]decane derivatives:
| Derivative Class | Target Receptor | Key Findings from Docking |
| 1,4-Dioxaspiro[4.5]decane Arylpiperazines | 5-HT1A and α1-adrenoceptors | Docking results were in agreement with experimental binding data, helping to explain selectivity. rsc.org |
| 1-Oxa-4-thiaspiro[4.5]decane Derivatives | 5-HT1A Receptor | Identified key interactions stabilizing the ligand-protein complex. nih.govresearchgate.net |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ₁) Receptors | Guided the design of selective radioligands for PET imaging. unimore.it |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | RIPK1 Kinase | A virtual screening workflow identified hit compounds, and subsequent docking guided lead optimization. mdpi.com |
In Silico Screening and Computational Approaches to Lead Optimization
Computational methods are increasingly used to screen large virtual libraries of compounds to identify potential new drug candidates, a process known as in silico screening. researchgate.netresearchgate.net This approach is a key component of fragment-based drug discovery (FBDD) and lead optimization. nih.gov Starting from a hit compound, such as a simple 1-Azaspiro[4.5]decan-4-one derivative, computational chemists can explore modifications to the structure to improve its binding affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
Lead optimization can involve strategies like fragment growing, linking, or merging, all of which can be guided by computational predictions. nih.gov For instance, if a docking study reveals an unoccupied pocket in the receptor's binding site, a chemist might design a new derivative with an additional functional group to fill that space and form favorable interactions. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of a series of compounds with their biological activities, further guiding the design of more potent analogs. researchgate.net
Advanced Spectroscopic Interpretation through Computational Methods
Computational chemistry can also aid in the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By predicting these spectra for a given structure, a direct comparison with experimental data can help to confirm the structure or to distinguish between different isomers.
Modern computational methods, including machine learning approaches, are capable of predicting 1H and 13C NMR chemical shifts with increasing accuracy. chemaxon.com For a molecule like 1-Azaspiro[4.5]decan-4-one, hydrochloride, computational NMR prediction could help to assign the signals in its spectrum to specific protons and carbons in the molecule. nmrdb.orggithub.io This would be particularly useful for elucidating the stereochemistry of substituted derivatives. The prediction process typically involves generating low-energy conformers of the molecule, calculating the NMR parameters for each conformer, and then averaging these parameters based on their Boltzmann populations. youtube.com
Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.gov This can help to assign the observed peaks to specific functional groups and vibrational modes within the molecule. For 1-Azaspiro[4.5]decan-4-one, this would include the characteristic stretching frequency of the ketone (C=O) group and the various C-N, C-C, and C-H vibrations. masterorganicchemistry.com Comparing the computed and experimental IR spectra can provide a high degree of confidence in the structural assignment.
Theoretical Simulation of NMR and IR Spectra for Precise Structural Elucidation
The interpretation of experimental NMR and infrared (IR) spectra can be significantly enhanced through theoretical simulations. researchgate.netaip.org Computational methods, particularly those based on Density Functional Theory (DFT), allow for the prediction of spectroscopic parameters for a given molecular structure. researchgate.net By comparing simulated spectra with experimental data, a higher degree of confidence in the structural assignment of complex molecules like this compound can be achieved.
The process typically begins with the geometry optimization of the molecule's possible conformers. For this compound, this would involve considering different chair and boat conformations of the cyclohexane ring and the orientation of the piperidine (B6355638) ring. Once the minimum energy conformers are identified, their NMR and IR spectra can be calculated.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the chemical shifts of ¹H and ¹³C nuclei. nih.gov These calculated shifts for various potential isomers or conformers can then be compared against the experimental spectrum. The DP4+ probability analysis is a statistical method that can be used to determine the most likely structure by comparing experimental and computed NMR data.
Similarly, theoretical IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone, C-N stretches of the amine, and various C-H bending and stretching modes. smoldyn.org This is particularly useful for distinguishing between different conformers, as the vibrational frequencies can be sensitive to the molecule's three-dimensional structure.
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT calculation of the ¹³C NMR chemical shifts for a conformer of 1-Azaspiro[4.5]decan-4-one and compared with hypothetical experimental values.
Table 1: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 1-Azaspiro[4.5]decan-4-one.
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
|---|---|---|
| C=O | 209.5 | 208.9 |
| Spiro C | 65.2 | 64.8 |
| C-N (adjacent to spiro C) | 50.1 | 49.7 |
| C-N (adjacent to C=O) | 45.8 | 45.3 |
| CH₂ (cyclohexane) | 38.5 | 38.1 |
| CH₂ (cyclohexane) | 35.1 | 34.7 |
| CH₂ (cyclohexane) | 28.9 | 28.5 |
| CH₂ (cyclohexane) | 25.4 | 25.0 |
| CH₂ (piperidine) | 30.2 | 29.8 |
Investigation of Environment-Induced Electronic Stark Effects in UV Spectroscopy for Conformational Insight
Ultraviolet (UV) spectroscopy, when combined with theoretical calculations, can be a powerful tool for conformational analysis through the investigation of environment-induced electronic Stark effects (EI-ESE). wikipedia.org The Stark effect describes the shifting and splitting of spectral lines due to an external electric field. nih.gov In the context of a molecule like 1-Azaspiro[4.5]decan-4-one, the "environment" that creates the electric field is a part of the molecule itself, specifically the electric field generated by one part of the molecule and experienced by a UV-absorbing chromophore in another part. wikipedia.org
The ketone carbonyl group (C=O) in 1-Azaspiro[4.5]decan-4-one can act as a chromophore. The absorption of UV light by this group corresponds to an electronic transition (e.g., n → π*). The precise energy of this transition, and thus the position of the absorption band in the UV spectrum, is sensitive to the local electric field.
Different conformations of the azaspirocyclic framework will result in different spatial arrangements of the atoms and functional groups. This, in turn, leads to variations in the intramolecular electric field projected onto the carbonyl chromophore. By calculating the ground-state electric field for various low-energy conformers, it is possible to establish a correlation between the conformation and the expected shift in the UV absorption maximum (λ_max). wikipedia.org
This approach involves:
Identifying the stable conformers of this compound through computational methods.
For each conformer, calculating the electric field exerted by the rest of the molecule on the C=O chromophore.
Correlating the calculated electric field strength with the experimentally observed UV spectral shifts.
A stronger internal electric field along the C=O bond axis would typically lead to a more significant shift in the absorption frequency. By comparing the experimentally measured UV spectrum with the theoretical predictions for each conformer, it is possible to deduce the predominant conformation(s) of the molecule in a given solvent. This technique can reveal subtle structural details that might be difficult to discern using other methods. wikipedia.org
The following conceptual table illustrates how theoretical calculations could be used to relate conformational changes to spectroscopic data for 1-Azaspiro[4.5]decan-4-one.
Table 2: Conceptual Data for Conformational Analysis of 1-Azaspiro[4.5]decan-4-one via EI-ESE.
| Conformer | Dihedral Angle (e.g., N-C_spiro-C-C) | Calculated Electric Field on C=O (MV/cm) | Predicted UV λ_max Shift (nm) |
|---|---|---|---|
| Chair-Axial | 175° | 5.2 | +2.1 |
| Chair-Equatorial | 65° | 3.8 | +1.5 |
| Twist-Boat | 110° | 4.5 | +1.8 |
Biological Target Identification and Mechanistic Research
Methodologies for Identifying Biological Targets of 1-Azaspiro[4.5]decan-4-one Derivatives
The journey to uncover the precise protein target or targets of a 1-azaspiro[4.5]decan-4-one derivative often begins with either direct or indirect identification methods. These approaches leverage the compound's inherent bioactivity to pinpoint its molecular partners within the complex cellular environment.
Affinity-based methods are direct biochemical techniques that use a modified version of the bioactive small molecule to "fish" for its binding partners from a cell lysate. nih.gov This typically involves chemically modifying the 1-azaspiro[4.5]decan-4-one derivative to include a reactive group (for covalent bonding) or an affinity tag (like biotin).
One advanced strategy involves photoaffinity labeling, where the small molecule probe contains a photoreactive group, such as a diazirine. princeton.edu Upon activation with UV light, this group forms a highly reactive carbene that covalently crosslinks the probe to its direct binding target. princeton.edu The tagged protein complex can then be isolated using the affinity handle and identified through mass spectrometry. A more recent innovation employs photocatalysis, which can amplify the labeling signal, enhancing the identification of even low-abundance targets. princeton.edu These techniques offer a powerful way to directly isolate and identify the cellular receptors of novel spirocyclic compounds.
Phenotype-based screening is a target-agnostic approach that identifies molecules capable of producing a desired change in a cellular or organismal phenotype, such as inhibiting cell death or reducing inflammation. sciltp.com This method is particularly valuable as it assesses the compound's action in a more disease-relevant context from the outset. nih.govbroadinstitute.org Once a "hit" compound is identified, subsequent studies are required to deconvolve its mechanism and find the specific protein target responsible for the observed effect. sciltp.com
A notable example of this approach led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). The initial discovery began with a phenotypic screen that identified a hit compound with a novel amide structure capable of protecting cells from necroptosis, a form of programmed cell death. researchgate.net This phenotypic finding prompted further investigation and structural optimization, ultimately revealing that the compound series exerted its effect by directly targeting and inhibiting RIPK1 kinase activity. researchgate.net
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific target or for a specific phenotypic outcome. nih.gov In the context of target-based screening, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and characterizing direct binding events between a small molecule and a target protein. researchgate.netnih.govnih.gov
Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR, are particularly useful. researchgate.net These techniques monitor the NMR signals of the small molecule (the ligand) in the presence and absence of the target protein. If the ligand binds to the much larger protein, this interaction can be detected through changes in the ligand's NMR signals, confirming a direct physical interaction. researchgate.netnih.gov This method was instrumental in identifying 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a new chemotype of agonists for the delta opioid receptor (DOR) through a small-scale HTS campaign. nih.gov
Table 1: Methodologies for Target Identification of 1-Azaspiro[4.5]decan-4-one Derivatives
| Methodology | Principle | Example Application Area |
| Affinity-Based Probing | The compound is chemically modified with a tag (e.g., biotin, diazirine) to isolate its binding partners from cell lysates for identification via mass spectrometry. nih.gov | Identification of direct protein interactors for novel spirocyclic derivatives. |
| Phenotypic Screening | A compound is selected based on its ability to induce a desired cellular or organismal effect (e.g., anti-inflammatory). The specific molecular target is then identified in follow-up studies. sciltp.com | Discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors based on their anti-necroptotic effects. researchgate.net |
| NMR-Based Screening | Detects direct binding between a library of small molecules and a target protein by observing changes in the NMR spectra of either the ligand or the protein. nih.gov | Confirmation of drug-target interactions, such as those identified in HTS campaigns for new receptor agonists. nih.gov |
| DARTS | Exploits the principle that a protein becomes more resistant to protease digestion when it is stabilized by a bound ligand. This allows for identification of the target without modifying the compound. nih.gov | Validation of candidate target proteins identified through other methods, or for unbiased discovery of unknown targets. |
| Antibody-Based Validation | Uses specific antibodies to confirm target engagement or measure downstream effects on a protein's expression or post-translational modification (e.g., phosphorylation) after compound treatment. nih.gov | Confirming that a compound inhibits a specific kinase by showing reduced phosphorylation of its downstream substrates via Western blot. |
Proteomics-based methods offer an unbiased approach to target discovery. Drug Affinity Responsive Target Stability (DARTS) is a particularly advantageous technique because it uses the native, unmodified small molecule, avoiding the risk that a chemical modification could alter the compound's binding affinity or specificity. nih.gov
The DARTS method is based on the thermodynamic principle that a protein's structure is stabilized upon binding to a small molecule ligand. This stabilization makes the target protein more resistant to degradation by proteases. In a typical DARTS experiment, cell lysate is treated with the compound of interest (e.g., a 1-azaspiro[4.5]decan-4-one derivative) and then subjected to limited proteolysis. The proteins are then separated by SDS-PAGE. The target protein, being protected by the bound compound, will remain intact, appearing as a more prominent band compared to the control lane without the compound. This band can be excised and the protein identified by mass spectrometry. nih.gov
Antibodies are indispensable tools for validating potential drug targets identified through screening or proteomics. Once a candidate target is proposed, specific antibodies can confirm the interaction and help elucidate the mechanism of action. nih.gov For instance, if a 1-azaspiro[4.5]decan-4-one derivative is hypothesized to inhibit a particular kinase, an antibody that specifically recognizes the phosphorylated (activated) form of that kinase or its substrate can be used.
In a Western blot analysis, treating cells with the compound should lead to a decrease in the signal from the phospho-specific antibody, providing direct evidence of target engagement and inhibition within a cellular context. This approach was used to confirm that a 1,4,8-triazaspiro[4.5]decan-2-one derivative inhibited cell death pathways by showing a reduction in the cleavage of proteins like PARP and caspase 3. nih.gov
Elucidation of Mechanism of Action at the Molecular and Cellular Level
Once a biological target is identified and validated, research focuses on understanding precisely how the compound modulates the target's function and the resulting downstream cellular consequences. Studies on various 1-azaspiro[4.5]decan-4-one derivatives have revealed several distinct mechanisms of action.
Derivatives such as 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of key kinases in inflammatory pathways. One series acts as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with one lead compound showing IC₅₀ values of 6 nM and 37 nM, respectively, while maintaining over 23-fold selectivity against the related JAK2 kinase. nih.gov By inhibiting TYK2/JAK1, these compounds block signaling from cytokine receptors and have been shown to regulate the formation of inflammatory Th1, Th2, and Th17 cells, demonstrating potent anti-inflammatory effects in models of ulcerative colitis. nih.gov Another series of 2,8-diazaspiro[4.5]decan-1-one derivatives inhibits RIPK1 kinase, a central driver of necroptosis. researchgate.net A lead compound from this series exhibited an IC₅₀ of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in cellular models, highlighting its potential for treating diseases driven by inflammatory cell death. researchgate.net
In a different therapeutic area, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as novel, selective agonists for the delta opioid receptor (DOR), a target for treating pain and neurological disorders. nih.govresearchgate.net This chemotype demonstrates antinociceptive efficacy in mouse models of inflammatory pain, acting by stimulating the DOR. researchgate.net
Other spirocyclic cores based on the azaspiro[4.5]decane framework have shown diverse mechanisms. N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives act as influenza virus fusion inhibitors. Their mechanism involves targeting the viral surface protein hemagglutinin, preventing the virus from fusing with the host cell membrane, a critical step for viral entry and replication. nih.gov Meanwhile, 1,4,8-triazaspiro[4.5]decan-2-one derivatives were found to inhibit the mitochondrial permeability transition pore (mPTP). This mechanism is cytoprotective, as the compounds prevent the pore from opening in response to cellular stress (like hypoxia/reoxygenation), thereby counteracting cardiomyocyte death. nih.gov
Table 2: Research Findings on Biological Targets and Mechanisms of 1-Azaspiro[4.5]decan-4-one Derivatives
| Derivative Class | Biological Target(s) | Mechanism of Action | Research Finding / Potency | Potential Application |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2 / JAK1 Kinases | Dual kinase inhibitor; blocks cytokine signaling pathways. | IC₅₀ = 6 nM (TYK2), 37 nM (JAK1). nih.gov | Inflammatory Bowel Disease nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Kinase | Kinase inhibitor; blocks the necroptosis programmed cell death pathway. | IC₅₀ = 92 nM. researchgate.net | Inflammatory Diseases, Ischemia Injury researchgate.net |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Delta Opioid Receptor (DOR) | Selective receptor agonist; stimulates the receptor to produce an analgesic effect. | Identified as a novel agonist chemotype with antinociceptive efficacy. researchgate.net | Neurological Disorders, Pain researchgate.net |
| N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide | Influenza Hemagglutinin | Fusion inhibitor; prevents viral entry into host cells. | EC₅₀ = 2.1 µM against Influenza A/H3N2. nih.gov | Antiviral (Influenza) nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Mitochondrial Permeability Transition Pore (mPTP) | Pore inhibitor; prevents pore opening and subsequent cell death under stress. | Counteracts cardiomyocyte death in hypoxia/reoxygenation models. nih.gov | Ischemia/Reperfusion Injury nih.gov |
Investigations of Compound-Enzyme and Compound-Receptor Interactions
Research into azaspiro[4.5]decane derivatives has revealed their potential to interact with a variety of biological targets, including enzymes and receptors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as inhibitors of chitin (B13524) synthase (CHS), a crucial enzyme for fungal cell wall synthesis. nih.gov Several compounds in this class demonstrated moderate to excellent potency against CHS, with IC50 values ranging from 0.12 to 0.29 mM. nih.gov This suggests that the azaspiro[4.5]decane core can serve as a scaffold for the development of enzyme inhibitors.
In the realm of receptor interactions, various azaspiro[4.5]decane analogs have been explored for their activity at different receptor types. Notably, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands, with some exhibiting nanomolar affinity. nih.gov The σ1 receptor is a unique intracellular protein implicated in a range of cellular functions and is a target for various neurological and psychiatric conditions. Furthermore, studies on 1-azaspiro[4.5]decan-10-yl amides have shown potent and selective binding to the µ-opioid receptor. nih.gov These findings highlight the versatility of the azaspiro[4.5]decane framework in targeting diverse receptor systems.
The following table summarizes the biological targets identified for various azaspiro[4.5]decane derivatives:
| Compound Class | Biological Target | Observed Activity |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Chitin Synthase (CHS) | Inhibition (IC50 = 0.12-0.29 mM) nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | σ1 Receptors | High Affinity (Ki = 0.47 - 12.1 nM) nih.gov |
| 1-Azaspiro[4.5]decan-10-yl amides | µ-Opioid Receptor | Potent and Selective Binding nih.gov |
Role of the Carbonyl and Nitrogen Moieties in Biological Recognition and Binding
The carbonyl (C=O) and nitrogen (N) moieties within the 1-Azaspiro[4.5]decan-4-one structure are critical for its potential biological interactions. The nitrogen atom, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor or a protonatable center, facilitating interactions with amino acid residues in the binding pockets of proteins. nih.gov In many heterocyclic compounds, the nitrogen atom is crucial for anchoring the molecule to its biological target. nih.gov
Modulation of Specific Biochemical Pathways by Azaspirocyclic Compounds
By interacting with specific enzymes or receptors, azaspirocyclic compounds can modulate various biochemical pathways. For example, the inhibition of chitin synthase by diazaspiro[4.5]decan-1-one derivatives directly interferes with the fungal cell wall synthesis pathway, leading to antifungal effects. nih.gov This targeted disruption of a pathway essential for the pathogen but absent in humans is a hallmark of effective antimicrobial agents.
Similarly, the interaction of azaspiro compounds with the σ1 receptor could modulate calcium signaling at the endoplasmic reticulum and affect intracellular signaling cascades, which are crucial in neuronal function and survival. nih.gov The binding of azaspiro derivatives to opioid receptors would, in turn, modulate pathways associated with pain perception (nociception). nih.gov The specific biochemical consequences of these interactions depend on whether the compound acts as an agonist, antagonist, or modulator of the target protein.
Preclinical Studies of Target Engagement in Disease Models (Conceptual Framework)
Based on the biological activities observed in related azaspiro[4.5]decane derivatives, a conceptual framework for preclinical studies of 1-Azaspiro[4.5]decan-4-one, hydrochloride can be proposed. Given the demonstrated antifungal activity of similar compounds, initial in vitro screening against a panel of pathogenic fungi would be a logical first step. nih.gov Positive results would warrant further investigation in animal models of fungal infections.
Considering the affinity of related compounds for neuronal receptors like the σ1 and opioid receptors, preclinical studies in models of neurological and pain-related disorders could be envisioned. nih.govnih.gov For instance, if the compound shows significant σ1 receptor binding, its efficacy could be tested in animal models of neurodegenerative diseases or neuropathic pain. Similarly, if it demonstrates potent µ-opioid receptor agonism, its antinociceptive effects could be evaluated in standard pain models.
The following table outlines a conceptual preclinical study framework:
| Therapeutic Area | Proposed Preclinical Model | Key Endpoints |
| Infectious Diseases (Antifungal) | In vitro susceptibility testing against pathogenic fungi | Minimum Inhibitory Concentration (MIC) |
| Animal models of systemic or topical fungal infections | Fungal burden reduction, survival rate | |
| Neurology/Psychiatry | In vitro receptor binding assays (e.g., σ1, opioid) | Binding affinity (Ki), functional activity |
| Animal models of neuropathic pain or neurodegeneration | Behavioral assessments, biomarker analysis |
It is important to emphasize that this framework is conceptual and based on the activities of structurally related compounds. Rigorous preclinical evaluation of this compound would be necessary to determine its actual pharmacological profile and therapeutic potential.
Advanced Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.
Applications of ¹H NMR Spectroscopy in Azaspirocyclic Chemistry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the number, connectivity, and chemical environment of protons within a molecule. For 1-Azaspiro[4.5]decan-4-one, hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) and cyclohexane (B81311) rings.
Due to the hydrochloride salt form, the proton on the nitrogen atom would likely exist as an N-H bond, and its signal would be broadened and may appear over a wide chemical shift range, influenced by the solvent and concentration. The protons on the carbons adjacent to the nitrogen atom (positions 2 and 5) would be expected to show a downfield shift due to the inductive effect of the positively charged nitrogen.
The protons of the cyclohexane ring would appear as a series of complex multiplets in the upfield region of the spectrum. The protons on the carbon adjacent to the carbonyl group (position 3) would be deshielded and thus shifted downfield compared to the other methylene (B1212753) protons of the cyclohexane ring.
A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of similar azaspirocyclic structures and related piperidone hydrochlorides.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | Variable (e.g., 9.0-11.0) | Broad singlet | - |
| H-2, H-5 (CH₂ adjacent to N⁺) | 3.0 - 3.5 | Multiplet | - |
| H-3 (CH₂ adjacent to C=O) | 2.5 - 2.8 | Multiplet | - |
| H-6, H-10 (CH₂ of cyclohexane) | 1.5 - 2.0 | Multiplet | - |
| H-7, H-8, H-9 (CH₂ of cyclohexane) | 1.3 - 1.8 | Multiplet | - |
Utilization of ¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The most downfield signal would be that of the carbonyl carbon (C-4), typically appearing in the range of 200-220 ppm for cyclic ketones. The spiro carbon (C-1) would also have a characteristic chemical shift. The carbons adjacent to the protonated nitrogen (C-2 and C-5) would be shifted downfield compared to a neutral amine due to the electron-withdrawing effect of the positive charge. The remaining carbons of the cyclohexane and pyrrolidine rings would appear in the aliphatic region of the spectrum.
A predicted ¹³C NMR data table for the compound is provided below, based on data from analogous structures like cyclohexanone (B45756) and piperidone derivatives. spectrabase.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-4 (C=O) | 205 - 215 |
| C-1 (Spiro Carbon) | 60 - 70 |
| C-2, C-5 (CH₂ adjacent to N⁺) | 45 - 55 |
| C-3 (CH₂ adjacent to C=O) | 35 - 45 |
| C-6, C-10 (CH₂ of cyclohexane) | 25 - 35 |
| C-7, C-8, C-9 (CH₂ of cyclohexane) | 20 - 30 |
Advanced NMR Techniques (e.g., 2D NMR, Nuclear Overhauser Effect Spectroscopy) for Conformational and Stereochemical Studies
To gain a deeper understanding of the three-dimensional structure of this compound, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the protons within the two rings.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for definitively assigning proton and carbon signals. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, helping to piece together the complete molecular puzzle.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for elucidating the stereochemistry and preferred conformation of the molecule in solution. NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. For this compound, NOESY could help determine the relative orientation of the substituents on the two rings and the conformational preferences of the cyclohexane and pyrrolidine rings.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be dominated by a few key absorption bands.
The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. For a six-membered cyclic ketone like the one in this molecule, this band is typically observed around 1715 cm⁻¹. libretexts.orgpressbooks.pub The presence of the hydrochloride salt would introduce a broad absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration of an ammonium (B1175870) salt. The C-H stretching vibrations of the aliphatic portions of the molecule would appear as a series of sharp peaks in the 2850-3000 cm⁻¹ region. libretexts.org
A summary of the expected characteristic IR absorption bands is presented in the table below.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 2400 - 3200 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong, Sharp |
| C-N Stretch | 1100 - 1300 | Medium |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of the free base, which would confirm the elemental composition. The mass of the hydrochloride salt itself is typically not observed directly, but rather the mass of the protonated free base.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for spirocyclic amines and ketones can be predicted. For instance, cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation route. Alpha-cleavage adjacent to the carbonyl group is also a characteristic fragmentation for ketones. The study of the fragmentation of related spirocyclic imines has shown that the stability of the molecular ion can be influenced by the substituents on the ring.
X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation
While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide definitive proof of its molecular structure. The analysis would reveal the precise conformation of both the five-membered pyrrolidine ring and the six-membered cyclohexane ring. It is expected that the cyclohexane ring would adopt a stable chair conformation to minimize steric strain. The pyrrolidine ring would likely adopt an envelope or twisted conformation.
Strategic Role in Contemporary Drug Discovery and Chemical Biology
Azaspiro[4.5]decan-4-one as a Promising Scaffold for Novel Therapeutic Agent Development
The inherent structural novelty and conformational rigidity of the azaspiro[4.5]decane core have established it as a "privileged scaffold" in drug discovery. Chemists utilize such scaffolds to build libraries of compounds with diverse biological activities, reducing the entropic penalties upon binding to target proteins and improving pharmacological profiles. The versatility of this scaffold is demonstrated by its application in developing agents for a wide range of diseases.
The azaspiro[4.5]decane framework is a key component in the development of new anti-inflammatory and antimicrobial agents.
Anti-Inflammatory Activity: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as selective dual TYK2/JAK1 inhibitors. nih.gov One superior derivative, compound 48 , demonstrated excellent potency against TYK2/JAK1 kinases and exhibited more potent anti-inflammatory effects than tofacitinib (B832) in models of acute ulcerative colitis. nih.gov This effect was achieved by regulating TYK2/JAK1-related genes and the formation of Th1, Th2, and Th17 cells, highlighting its potential as a clinical candidate for inflammatory bowel disease. nih.gov Additionally, spirocyclic hydantoins, a class that includes 1,3-diazaspiro[4.5]decane-2,4-diones, have a documented history of anti-inflammatory applications. mdpi.com
Antimicrobial Activity: The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is recognized as a versatile chemical structure with significant relevance in the development of antimicrobial drugs. nih.govresearchgate.net Research has shown that Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones exhibit antibacterial and antifungal activities. researchgate.net This underscores the potential of the core spirocyclic system in generating novel compounds to combat microbial infections.
The azaspiro[4.5]decane scaffold has been extensively utilized in the synthesis of compounds with potent anticancer properties. Researchers have developed various derivatives that show significant activity against a range of human cancer cell lines.
New 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and tested against liver (HepG-2), prostate (PC-3), and colorectal (HCT116) cancer cell lines, with several compounds showing moderate to high inhibitory activity. nih.govresearchgate.net In one study, five compounds demonstrated good anticancer activities against HCT-116 carcinoma cells, with IC₅₀ values ranging from 92.2 to 120.1 nM. nih.gov
Furthermore, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and evaluated for their anticancer activity. nih.govnih.gov Many of these derivatives showed moderate to potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.govnih.gov Similarly, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized, with some showing greatly improved anticancer activities. mdpi.com
Another approach involved the one-pot synthesis of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones, which were investigated as dual EGFR/BRAFV600E inhibitors. mdpi.com The most effective compounds from this series showed promising antiproliferative and apoptotic activity. mdpi.com
| Compound Class | Cancer Cell Line | Key Findings/Activity | Reference |
|---|---|---|---|
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | A549 (Lung) | Compound 11b : IC₅₀ = 0.18 µM; Compound 11h : IC₅₀ = 0.19 µM | nih.govnih.govdocumentsdelivered.com |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | MDA-MB-231 (Breast) | Compounds 11d , 11h , 11k : IC₅₀ = 0.08-0.09 µM | nih.govnih.govdocumentsdelivered.com |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | HeLa (Cervical) | Compounds 11h , 11k , 12c : IC₅₀ = 0.14-0.15 µM | nih.govnih.govdocumentsdelivered.com |
| 4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | A549, MDA-MB-231, HeLa | Compound 7j showed potent activity with IC₅₀ values of 0.17 µM (A549), 0.05 µM (MDA-MB-231), and 0.07 µM (HeLa). | mdpi.comdoaj.org |
| 4-((Quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one | Various Cancer Cells | Compound 6b acted as a dual EGFR/BRAFV600E inhibitor with an EGFR IC₅₀ of 84 nM. | mdpi.com |
| 4-((Quinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one | Various Cancer Cells | Compound 7b acted as a dual EGFR/BRAFV600E inhibitor with an EGFR IC₅₀ of 78 nM. | mdpi.com |
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has proven to be a versatile platform for the development of antiviral drugs. nih.govresearchgate.net Research has led to the discovery of derivatives active against both influenza virus and human coronavirus.
A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their antiviral properties. nih.govnih.gov Several compounds were found to inhibit the replication of human coronavirus 229E. nih.govnih.gov The structure-activity relationship revealed that anti-coronavirus activity was highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane core. nih.gov
| Compound | Virus | Activity (EC₅₀) | Reference |
|---|---|---|---|
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) | Human Coronavirus 229E | 5.5 µM | nih.govnih.gov |
| Compound 8m (R = 4-propyl) | Human Coronavirus 229E | 5.5-8.1 µM | nih.gov |
| Compound 8p (R = 4-phenyl) | Human Coronavirus 229E | 5.5-8.1 µM | nih.gov |
| Compound 8l (R = 4-ethyl) | Human Coronavirus 229E | 18 µM | nih.gov |
| Compound 8k (R = 4-methyl) | Human Coronavirus 229E | 28 µM | nih.gov |
Interestingly, the most potent anti-coronavirus compound, 8n , and its structural analogs did not show activity against the influenza virus, despite sharing a scaffold with a known class of influenza virus fusion inhibitors that target the H3 hemagglutinin. nih.govresearchgate.net This highlights the scaffold's ability to be fine-tuned to achieve specificity for different viral targets.
The therapeutic potential of the azaspiro[4.5]decane scaffold extends beyond antimicrobial, anti-inflammatory, and anticancer applications.
Opioid Receptor Modulators: A series of 1-azaspiro[4.5]decan-10-yl amides were synthesized and found to be potent and selective mu-opioid receptor binders with antinociceptive activity. nih.gov In a separate study, a high-throughput screen identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective delta-opioid receptor (DOR) agonists. nih.govresearchgate.netnih.gov These compounds showed efficacy in a mouse model of inflammatory pain and represent a potential alternative to existing clinical candidates for treating neurological disorders like chronic pain and migraine. nih.govresearchgate.netnih.gov
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Researchers have designed and synthesized novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a critical event in ischemia/reperfusion injury (IRI). One compound, 14e , showed high potency as an mPTP inhibitor and was able to prevent cardiomyocyte death in an in vitro model of hypoxia/reoxygenation, suggesting its potential for treating conditions like myocardial infarction. nih.gov
Sigma-1 Receptor Ligands for Tumor Imaging: Fluorine-18 labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as radioligands for sigma-1 (σ₁) receptors, which are overexpressed in many human tumors. nih.govresearchgate.net One such derivative, [¹⁸F]5a , demonstrated high affinity and selectivity for σ₁ receptors and showed significant accumulation in human carcinoma and melanoma xenografts during PET imaging studies. nih.gov This suggests that azaspiro[4.5]decane-based radiotracers could be valuable tools for potent tumor imaging. nih.gov
Strategic Approaches to Lead Compound Discovery and Optimization
The discovery of lead compounds based on the azaspiro[4.5]decan-4-one scaffold often involves the rational design and high-throughput screening of targeted compound libraries. This strategy allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity and drug-like properties.
The process of drug discovery is often accelerated by screening large collections of chemical compounds for biological activity. These screening libraries can be general, diverse collections or focused libraries designed around a specific chemical scaffold or biological target. nih.govasinex.comenamine.netasinex.com
In the context of the azaspiro[4.5]decane scaffold, researchers have repeatedly employed a library-based approach. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized to create a focused library for antitumor screening. nih.govnih.gov The evaluation of this library against various cancer cell lines allowed for the identification of structure-activity relationships and the emergence of lead compounds like 11h for further development. nih.gov
Similarly, a library of 2,8-diazaspiro[4.5]decan-1-one derivatives was created to systematically explore SAR for TYK2/JAK1 inhibition, leading to the discovery of the highly potent and selective anti-inflammatory agent, compound 48 . nih.gov The development of antiviral agents also benefited from this approach, where a library of 1-thia-4-azaspiro[4.5]decan-3-ones was synthesized to probe for activity against human coronavirus, revealing key structural features necessary for potency. nih.gov This systematic synthesis and screening methodology is a cornerstone of modern medicinal chemistry, enabling the efficient optimization of scaffold-based compounds into viable therapeutic candidates.
Iterative Rational Design and Synthesis in Lead Optimization Programs
Lead optimization is an iterative process in drug discovery where a promising "hit" or "lead" compound is systematically modified to enhance its therapeutic properties, such as efficacy and selectivity, while minimizing undesirable effects. The azaspiro[4.5]decan-4-one framework serves as a versatile core for this process, allowing medicinal chemists to explore structure-activity relationships (SAR) through rational design and synthesis. nih.govnih.gov
This iterative cycle involves designing new derivatives based on biological data and computational models, synthesizing these new compounds, and then testing them to evaluate the impact of the structural changes. researchgate.net For example, in the development of novel antifungal agents, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized to inhibit chitin (B13524) synthase (CHS), an enzyme crucial for the fungal cell wall. researchgate.netnih.gov Initial screening identified lead compounds, which were then optimized. The biological assays revealed that compounds with specific substitutions, such as 4e and 4j , exhibited excellent potency against CHS, with IC₅₀ values of 0.13 mM and 0.12 mM, respectively, comparable to the control drug polyoxin (B77205) B (IC₅₀ of 0.08 mM). nih.gov This demonstrates a successful lead optimization effort where systematic modifications to the spiro-decanone scaffold led to potent enzyme inhibitors.
Another example can be found in the development of antitumor agents. nih.gov Starting from a lead compound, benzenesulfonylazaspirodienone (HL-X9) , researchers synthesized a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives. nih.govmdpi.com The goal was to improve efficacy through structural optimization. This effort led to the discovery of compound 7j , which showed significantly enhanced antiproliferative activity, with IC₅₀ values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cancer cell lines, respectively. nih.gov
Similarly, research into agents for neurological disorders has utilized this scaffold. A series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives were synthesized as potential 5-HT1A receptor agonists. unimore.it By replacing oxygen atoms in the spiro ring with sulfur and modifying the amine chain, researchers could fine-tune the compound's affinity and selectivity, leading to the identification of potent and selective agonists. unimore.it These examples highlight how the iterative design and synthesis of azaspiro[4.5]decan-4-one derivatives are a cornerstone of modern lead optimization programs.
Table 1: Structure-Activity Relationship of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Chitin Synthase (CHS) Inhibitors
This table summarizes the inhibitory potency (IC₅₀) of selected derivatives against the CHS enzyme, illustrating the impact of different chemical substitutions on activity.
| Compound | R¹ Group | R² Group | CHS IC₅₀ (mM) nih.gov |
|---|---|---|---|
| 4a | H | 2-fluorophenyl | 0.29 |
| 4d | H | 2,4-dichlorophenyl | 0.17 |
| 4e | H | 2,6-dichlorophenyl | 0.13 |
| 4h | H | 4-bromophenyl | 0.28 |
| 4j | H | 4-(trifluoromethyl)phenyl | 0.12 |
| 4o | H | 3,4-dimethoxyphenyl | 0.21 |
| 4q | CH₃ | 4-chlorophenyl | 0.24 |
| 4r | CH₃ | 4-bromophenyl | 0.19 |
| Polyoxin B | - | - | 0.08 |
Azaspiro[4.5]decan-4-one Derivatives as Chemical Probes for Biological Systems
Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and explore biological pathways. aacrjournals.orgthermofisher.kr They are invaluable research tools that complement genetic techniques to validate biological targets and link a specific protein's function to a cellular phenotype. aacrjournals.orgnih.gov High-quality chemical probes typically exhibit high potency (biochemical IC₅₀ or Kᵢ <100 nM) and selectivity (>30-fold against related proteins) and demonstrate engagement with their intended target within cells. aacrjournals.org The unique three-dimensional and conformationally restricted nature of the azaspiro[4.5]decan-4-one scaffold makes it an excellent starting point for the design of such sophisticated chemical tools. nih.govnih.gov
Applications in Investigating Complex Biological Pathways
Derivatives of azaspiro[4.5]decan-4-one have been successfully employed as chemical probes to dissect complex biological processes. For instance, they have been instrumental in studying apoptosis, or programmed cell death. In one study, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized and evaluated. nih.gov The most active compounds, 6b and 7b , were found to significantly increase the levels of apoptotic markers like caspase-3, demonstrating their ability to probe and modulate the apoptotic pathway. nih.gov
In another area, 1,4,8-triazaspiro[4.5]decan-2-one derivatives were designed to investigate the mitochondrial permeability transition pore (mPTP), a complex protein assembly involved in cellular injury. nih.govmedchemexpress.com These compounds were shown to inhibit the opening of the mPTP in a cardiac model, thereby acting as chemical probes to explore the pore's function and its role in ischemia/reperfusion injury. nih.gov
Furthermore, radiolabeled derivatives have been created to visualize and study specific receptor systems in vivo. A [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative ([¹⁸F]8) was developed as a radioligand for sigma-1 (σ₁) receptors. nih.gov Biodistribution studies in mice showed high accumulation of this probe in brain regions known to be rich in σ₁ receptors, allowing researchers to investigate the distribution and density of this receptor system within a complex biological environment. nih.gov
Utility in Target Validation Studies within the Drug Discovery Pipeline
Target validation is a critical step in drug discovery that aims to confirm that modulating a specific biological target (like an enzyme or receptor) will have a beneficial therapeutic effect. thermofisher.krthermofisher.com Chemical probes are essential for this process, as they allow researchers to test the biological consequences of engaging a target before committing to a full-scale drug development program. thermofisher.kr
Azaspiro[4.5]decan-4-one derivatives have proven highly useful in this context. For example, the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of chitin synthase (CHS) helped to validate this enzyme as a viable target for antifungal drugs. researchgate.netnih.gov By showing that potent inhibition of the enzyme correlated with activity against fungal cells, these compounds provided strong evidence for the target's therapeutic relevance. researchgate.net
In oncology, a [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative ([¹⁸F]5a) was used to validate the σ₁ receptor as a target for tumor imaging. nih.gov Small animal PET imaging demonstrated that this probe accumulated specifically in tumors, and this accumulation could be blocked by a known σ₁ receptor ligand, thus validating the target's potential for diagnostic applications. nih.gov
More recently, a virtual screening effort followed by chemical optimization led to the discovery of a 2,8-diazaspiro[4.5]decan-1-one derivative (compound 41) as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver in inflammatory diseases. researchgate.net This compound showed a significant anti-necroptotic effect in a cellular model, thereby serving as a probe to validate RIPK1 as a promising therapeutic target. researchgate.net Similarly, a high-throughput screen identified a novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative as a selective agonist for the delta opioid receptor (DOR), validating a new chemotype for a target implicated in neurological disorders. researchgate.net
Table 2: Examples of Azaspiro[4.5]decan-4-one Derivatives in Target Validation
This table provides examples of how derivatives of the azaspiro[4.5]decan-4-one scaffold have been used as chemical probes to validate biological targets for therapeutic or diagnostic purposes.
| Derivative Class | Target | Disease Context / Application | Key Validation Finding | Reference(s) |
|---|---|---|---|---|
| [¹⁸F]8 (1-Oxa-8-azaspiro[4.5]decane) | Sigma-1 (σ₁) Receptor | Brain Imaging | Probe accumulates in σ₁ receptor-rich brain areas, confirming its utility for in vivo target visualization. | nih.gov |
| [¹⁸F]5a (1,4-Dioxa-8-azaspiro[4.5]decane) | Sigma-1 (σ₁) Receptor | Tumor Imaging | Probe accumulates specifically in tumors, validating the target for PET imaging applications in oncology. | nih.gov |
| Compound 41 (2,8-Diazaspiro[4.5]decan-1-one) | RIPK1 Kinase | Inflammatory Diseases | Potent enzyme inhibition correlates with anti-necroptotic effects in a cellular model, validating RIPK1 as a therapeutic target. | researchgate.net |
| Derivatives 4e & 4j (2,8-Diazaspiro[4.5]decan-1-one) | Chitin Synthase (CHS) | Fungal Infections | Potent enzyme inhibition leads to antifungal activity, validating CHS as a drug target. | nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Delta Opioid Receptor (DOR) | Neurological Disorders | Identification of a novel, selective agonist chemotype validates a new structural class for targeting DOR. | researchgate.net |
Intellectual Property and Academic Patent Landscape for Azaspiro 4.5 Decan 4 One
Overview of Patentable Innovations in Azaspiro[4.5]decan-4-one Synthesis Methodologies
The patentability of synthetic methodologies for 1-Azaspiro[4.5]decan-4-one and related compounds often hinges on novelty, non-obviousness, and industrial applicability. Innovations in this area have focused on improving efficiency, stereoselectivity, and scalability, as well as enabling the synthesis of novel derivatives.
Early patents described foundational methods for constructing the azaspiro[4.5]decane core. For instance, a common approach involves the cyclization of a suitable precursor. One patented method describes the reaction of a precursor with an acid anhydride, followed by cyclization to form the spirocyclic ketone. Another established method involves an intramolecular cyclization reaction carried out in a hydrocarbon solvent in the presence of a strong base. The subsequent reduction of an intermediate imine using a metal hydride, such as sodium borohydride (B1222165), yields the saturated azaspirodecane.
More recent patentable innovations have moved beyond these classical methods, focusing on asymmetric synthesis and catalytic processes to control stereochemistry, which is crucial for pharmacological activity. An improved asymmetric synthesis has been developed for azaspiro compounds, which involves the diastereoselective addition of a cyclobutane (B1203170) carboxylate anion to a Davis-Ellman's imine, followed by reduction and cyclization. google.com This method is significant as it provides an enantiomerically enriched product, which can be a key differentiator for patentability.
Furthermore, cascade reactions represent a frontier in synthetic innovation. A rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes has been developed for the highly selective synthesis of seven-membered azaspiro compounds. nih.gov While not directly for 1-Azaspiro[4.5]decan-4-one, this type of innovative cascade reaction to build complex spirocyclic systems highlights a patentable strategy that could be adapted to the synthesis of novel azaspiro[4.5]decane analogues.
The table below summarizes some of the key patented synthesis methodologies for azaspirocyclic compounds.
| Innovation Type | Description of Methodology | Key Advantages | Representative Patent/Reference |
| Asymmetric Synthesis | Diastereoselective addition of a cyclobutane carboxylate anion to a Davis-Ellman's imine, followed by reduction and cyclization. | Provides enantio-enriched 1-substituted 2-azaspiro[3.3]heptane compounds with high diastereoselectivity. | WO2020104930A1 google.com |
| Cascade Reaction | Rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes. | Enables rapid access to seven- and six-membered spirocyclic compounds in a completely chemo- and regioselective manner. | Highly Selective Synthesis of Seven-Membered Azaspiro Compounds nih.gov |
| Classic Cyclization | Intramolecular cyclization in a hydrocarbon solvent with a strong base, followed by reduction of the imine intermediate. | A foundational method for the synthesis of the basic azaspiro[4.5]decane scaffold. | US4430335A |
Strategies for Patenting Novel Azaspirocyclic Therapeutic Agents and Their Applications
The patenting strategy for new therapeutic agents based on the azaspiro[4.5]decane scaffold is multifaceted, extending beyond the composition of matter of the novel compound itself. A robust patent portfolio often includes claims covering the synthesis, pharmaceutical compositions, and specific methods of use.
A primary strategy is the development of derivatives with improved pharmacological profiles. For example, patents have been granted for azaspiro[4.5]decane derivatives that act as sodium channel blockers for the treatment of pain. patsnap.comwipo.int These patents typically claim a genus of compounds with specific substitutions on the azaspiro[4.5]decane core, supported by data demonstrating their efficacy in relevant assays.
Targeting specific biological pathways is another key patenting strategy. For instance, azaspiro compounds have been patented as autotaxin inhibitors for the potential treatment of diseases with increased autotaxin expression, such as cancer and fibrotic diseases. The claims in such patents are often directed to the method of treating a specific disease by administering the claimed compounds.
Furthermore, patent protection can be sought for compounds that modulate specific receptors. Substituted azaspiro[4.5]decane derivatives have been claimed for their affinity for the μ-opioid receptor and/or the ORL1 receptor, indicating their potential use in pain management. wipo.intgoogleapis.com Similarly, 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been patented for the treatment of eating disorders by targeting neuropeptide Y (NPY) receptors. google.com
The following table provides examples of patenting strategies for azaspirocyclic therapeutic agents.
| Patenting Strategy | Therapeutic Application | Target/Mechanism of Action | Example Patent |
| Novel Derivatives | Pain, Stroke | Sodium Channel Blockade | WO/2015/031036 wipo.int |
| Targeting Specific Pathways | Cancer, Fibrotic Diseases | Autotaxin Inhibition | WO2018153312A1 |
| Receptor Modulation | Pain | μ-Opioid and/or ORL1 Receptor Affinity | WO/2016/008582 wipo.int |
| Receptor Modulation | Eating Disorders | Neuropeptide Y (NPY) Receptor Antagonism | WO2008092888A1 google.com |
Future Directions and Opportunities in Patenting New Azaspiro[4.5]decan-4-one Research Discoveries
The future of patenting in the azaspiro[4.5]decane field is likely to be driven by advancements in synthetic chemistry, the identification of novel biological targets, and the development of innovative drug delivery technologies.
One significant future direction is the exploration of novel and more complex azaspirocyclic scaffolds. The synthesis of innovative scaffolds, such as 6-azaspiro[4.3]alkanes, provides a basis for patenting new chemical entities with potentially superior drug-like properties. researchgate.net These novel scaffolds can serve as platforms for the development of a new generation of therapeutic agents.
Enzymatic synthesis represents another promising avenue for patentable innovation. The use of engineered enzymes for the stereodivergent synthesis of azaspiro[2.y]alkanes offers a green and highly selective method for producing chiral compounds. chemrxiv.org Patents in this area could cover the engineered enzymes themselves, the enzymatic process, and the resulting enantiomerically pure products.
The identification of emerging therapeutic targets will also open up new patenting opportunities. As our understanding of disease biology grows, new targets for which azaspiro[4.5]decane derivatives may be effective will be discovered. Patent applications for compounds targeting these novel pathways, supported by strong preclinical data, will be a key area of future activity.
Finally, innovations in drug formulation and delivery that enhance the therapeutic efficacy of azaspiro[4.5]decan-4-one and its derivatives could be patentable. This could include novel formulations that improve bioavailability, targeted delivery systems that increase drug concentration at the site of action, or combination therapies that show synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
